molecular formula C16H14O2S B12840735 Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester

Katalognummer: B12840735
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: OUNVXPTYPKCTGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a thioic acid group, and an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of the corresponding thioic acid with a phenylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Amides, thioesters.

Wissenschaftliche Forschungsanwendungen

Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active thioic acid, which can then interact with thiol groups in proteins, leading to modulation of enzyme activity or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • Benzeneethanethioic acid, alpha-oxo-, S-methyl ester.
  • Benzeneacetic acid, alpha-oxo-, methyl ester.

Comparison:

    Structural Differences: While Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester contains a phenylmethyl ester group, similar compounds may have different ester groups such as methyl or ethyl.

    Reactivity: The presence of different ester groups can influence the reactivity and stability of the compound, affecting its suitability for various applications.

    Applications: The unique structure of this compound may confer specific properties that make it more suitable for certain applications compared to its analogs.

Eigenschaften

Molekularformel

C16H14O2S

Molekulargewicht

270.3 g/mol

IUPAC-Name

S-benzyl 2-(3-methylphenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H14O2S/c1-12-6-5-9-14(10-12)15(17)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI-Schlüssel

OUNVXPTYPKCTGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)C(=O)SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.